Triethylene glycol monophenyl ether
Overview
Description
Triethylene glycol monophenyl ether is a compound that is related to a class of chemicals known as glycol ethers. These compounds are typically derived from the reaction of ethylene oxide with alcohols and have a variety of applications due to their solvent properties. Although the provided papers do not directly discuss triethylene glycol monophenyl ether, they do provide insights into the properties and behaviors of similar glycol ether compounds, which can be used to infer some aspects of triethylene glycol monophenyl ether's characteristics .
Synthesis Analysis
The synthesis of glycol ethers can be achieved through various methods, including polycondensation reactions and telomerization. For instance, multicyclic poly(ether esters) were synthesized by polycondensation of oligo(ethylene glycol)s with trimesoyl chloride . Another method involved the synthesis of octadienyl ethers of tri- and tetraethylene glycol through butadiene telomerization . These methods highlight the versatility in synthesizing glycol ether derivatives, which could be applicable to the synthesis of triethylene glycol monophenyl ether.
Molecular Structure Analysis
The molecular structure of glycol ethers affects their physical properties and reactivity. For example, the presence of unsaturation in the lipophilic chains of octadienyl ethers of tri- and tetraethylene glycol was found to increase their global hydrophilicity . Similarly, the molecular structure of triethylene glycol monophenyl ether would influence its solubility, reactivity, and potential applications.
Chemical Reactions Analysis
Glycol ethers can undergo various chemical reactions, including oxidation and polymerization. The oxidation of thioether moieties in poly(ethylene glycol) derivatives to sulfoxide units led to the disassembly of micelles, demonstrating the potential for redox-responsive behavior . This suggests that triethylene glycol monophenyl ether could also participate in oxidation reactions that affect its physical state and potential use as a carrier in drug delivery systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycol ethers are influenced by their molecular structure. For example, the boiling and melting points of triethylene glycol diglycidyl ether were reported, providing a basis for understanding the thermal properties of similar compounds . Additionally, the volumetric and viscosimetric properties of triethylene glycol monomethyl ether in water were studied, indicating strong molecular interactions between the glycol ether and water . These properties are crucial for applications that require specific solvent characteristics or for understanding the behavior of these compounds in biological systems.
Scientific Research Applications
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Organic Solvents
- Triethylene glycol monophenyl ether, also known as Phenoxyethanol, can be classified as a glycol ether and a phenol ether . It is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the CELLOSOLVE and CARBITOL™ solvents and the alkoxytriglycol glycol ethers accounts for their unique solvency properties .
- The outcomes obtained are that these solvents are mild-odored solvents for many resins, oils, waxes, fats, and dyestuffs .
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Hydraulic Brake Fluids
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Plasticizers
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Preservatives
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Cleaning Formulations
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Coatings and Paints
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Printing Inks
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Adhesives and Sealants
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Textile and Leather Processing
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Cosmetics and Personal Care Products
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Anesthetics
properties
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKBOHEOJFNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222353 | |
Record name | Triethylene glycol monophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol monophenyl ether | |
CAS RN |
7204-16-2 | |
Record name | Triethylene glycol monophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylene glycol monophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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